molecular formula C16H20N4O3S2 B2532588 N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-33-5

N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2532588
CAS RN: 1040665-33-5
M. Wt: 380.48
InChI Key: JAUTVFBUVFYJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide" is a heterocyclic compound that features several interesting moieties, including thiazole, tetrahydrothiophene, and pyrazole. These types of compounds are often explored for their potential biological activities and are of interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves condensation reactions between different moieties such as thiazole, pyrazole, and pyridine derivatives . For example, the synthesis of pyrazole derivatives can be achieved by reacting 1,3-thiazole or aminopyridine derivatives with 1H-pyrazole or its dimethyl variant . Similarly, the synthesis of pyrazole carboxamide derivatives can involve the use of antipyrine as a starting material, as seen in the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR analyses . X-ray crystallography can also be used to determine the solid-state structure, as seen in the study of antipyrine-like derivatives . These techniques help in elucidating the conformation, stereochemistry, and overall molecular geometry of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by their functional groups. For instance, amino groups on the pyrazole ring can participate in further chemical reactions, such as the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The presence of carboxamide groups can also lead to the formation of hydrogen bonds, which can influence the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant, antibacterial, anti-inflammatory, and anticancer activities, are often evaluated through various assays . Molecular docking studies can be performed to predict the binding affinity to specific enzymes or receptors, which is crucial for understanding their mechanism of action . Additionally, DFT calculations and molecular docking can provide insights into the relationship between the structure and activity of these compounds .

The thermal stability and decomposition of these compounds can be studied using thermogravimetric analysis, which is important for understanding their behavior under different conditions . The electronic structures and molecular geometries can be optimized using computational methods such as HF and DFT/B3LYP, which help in comparing theoretical predictions with experimental data .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Research has demonstrated the potential antibacterial properties of novel analogs related to the pyrazole family, showing promising activity against Staphylococcus aureus and Bacillus subtilis. These compounds, which share structural similarities with the chemical , were evaluated for their antibacterial effectiveness at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar et al., 2017).

Cytotoxicity Assessment

  • The compound's analogs were utilized in cytotoxicity assessments using mammalian cell lines, employing assays that include derivatives of the specified chemical structure. These studies are crucial for understanding the compound's safety profile and its potential application in developing therapeutic agents (Cory et al., 1991).

Synthesis and Structural Analysis

  • Innovative synthetic routes and molecular orbital calculations have been established for derivatives incorporating the pyrazole and thiazole moieties, underscoring the compound's versatility in drug design and the development of new materials with potential biological activities. These studies include the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological activity investigation (Zaki et al., 2016).

Antitumor and Antidepressant Activities

  • Novel pyrazole derivatives have been synthesized and evaluated for their antitumor and antidepressant activities. These compounds have shown significant efficacy in in vitro models, suggesting their potential utility in treating various cancers and mood disorders. The research highlights the compound's structural flexibility, enabling the development of targeted therapies with specific biological activities (Abdel‐Aziz et al., 2009).

Antioxidant Properties

  • The compound and its derivatives have been explored for their antioxidant properties, indicating their potential in preventing oxidative stress-related diseases. This research is vital in developing new antioxidant agents that can mitigate the harmful effects of free radicals on the body's biological systems (Lynda, 2021).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-9-10(2)24-16(17-9)18-15(21)14-12-4-3-5-13(12)19-20(14)11-6-7-25(22,23)8-11/h11H,3-8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUTVFBUVFYJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.